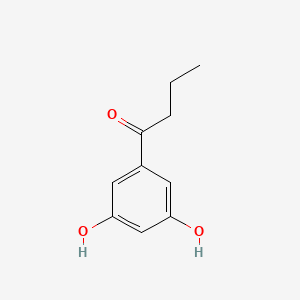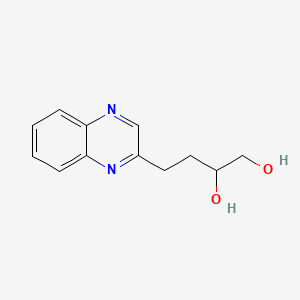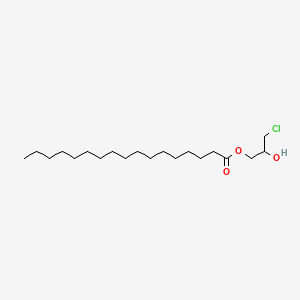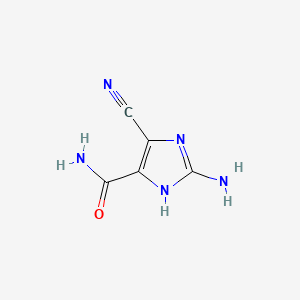
1-(3,5-Dihydroxyphenyl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dihydroxyphenyl)butan-1-one is an organic compound with the molecular formula C10H12O3 It is a phenolic ketone characterized by the presence of two hydroxyl groups on the benzene ring and a butanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3,5-Dihydroxyphenyl)butan-1-one can be synthesized through several methods. One common approach involves the condensation of 3,5-dihydroxybenzaldehyde with butanone in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-Dihydroxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenolic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dihydroxyphenyl)butan-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers.
Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the production of materials with specific structural and functional properties
Wirkmechanismus
The mechanism of action of 1-(3,5-Dihydroxyphenyl)butan-1-one involves its interaction with molecular targets and pathways. The compound’s hydroxyl groups can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, it can inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,4-Dihydroxyphenyl)butan-1-one
- 1-(2,6-Dihydroxyphenyl)butan-1-one
- 1-(3,4-Dihydroxyphenyl)butan-1-one
Uniqueness
1-(3,5-Dihydroxyphenyl)butan-1-one is unique due to the specific positioning of its hydroxyl groups, which influences its reactivity and bioactivity. Compared to similar compounds, it may exhibit distinct antioxidant and anti-inflammatory properties, making it valuable for specific applications .
Eigenschaften
IUPAC Name |
1-(3,5-dihydroxyphenyl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6,11-12H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPZJOJWYFELEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=CC(=C1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698671 |
Source


|
| Record name | 1-(3,5-Dihydroxyphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103323-62-2 |
Source


|
| Record name | 1-(3,5-Dihydroxyphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














